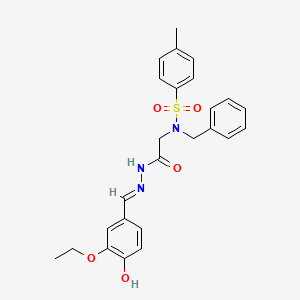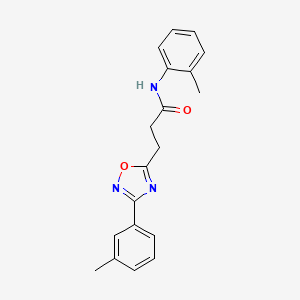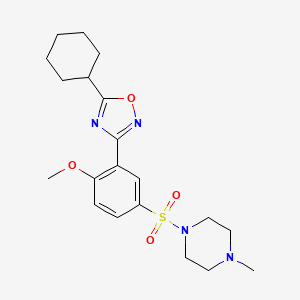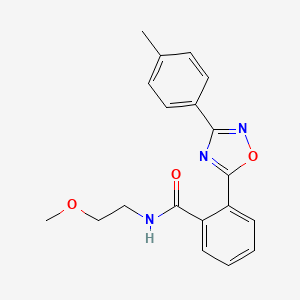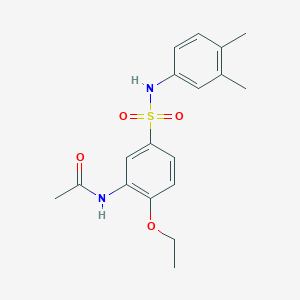
N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as DAS181, is a novel drug that has been developed for the treatment of influenza virus infections. It is a sialidase enzyme inhibitor that has been shown to be effective against a broad range of influenza viruses, including strains that are resistant to current antiviral drugs.
Mecanismo De Acción
N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide works by inhibiting the activity of the influenza virus sialidase enzyme, which is required for the virus to exit infected cells and spread to other cells. By inhibiting this enzyme, N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide prevents the virus from spreading and replicating, thereby reducing the severity and duration of the infection.
Biochemical and Physiological Effects:
N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been shown to have minimal toxicity and side effects in preclinical and clinical studies. It is well-tolerated and does not appear to have any significant effects on normal physiological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide is its broad-spectrum activity against a range of influenza virus strains, including those that are resistant to current antiviral drugs. This makes it a promising candidate for the treatment of influenza virus infections. However, one limitation of N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide is that it has not yet been approved for clinical use and is still undergoing clinical trials.
Direcciones Futuras
There are several future directions for research on N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide. One area of research is the development of new formulations and delivery methods for the drug, such as inhalation or intravenous administration. Another area of research is the investigation of N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide's effectiveness against other respiratory viruses, such as respiratory syncytial virus and coronavirus. Finally, further studies are needed to determine the long-term safety and efficacy of N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide in humans.
Métodos De Síntesis
The synthesis of N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide involves the reaction of 2-ethoxyaniline with 4,6-dimethyl-3-nitrobenzenesulfonamide, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with acetic anhydride to form the final product, N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been extensively studied in preclinical and clinical trials for its effectiveness against influenza virus infections. It has been shown to be effective against both seasonal and pandemic influenza viruses, including H1N1 and H5N1 strains. In addition, N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been shown to be effective against influenza viruses that are resistant to current antiviral drugs, such as oseltamivir.
Propiedades
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-24-18-9-8-16(11-17(18)19-14(4)21)25(22,23)20-15-7-6-12(2)13(3)10-15/h6-11,20H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHSHGMXHYKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

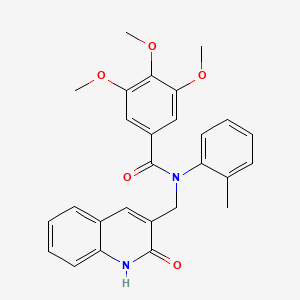
![2-(4-chlorophenoxy)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7690046.png)
![4-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690048.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,6-difluorophenyl)acetamide](/img/structure/B7690061.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690068.png)

